2-Methyl-5-vinylthiophene
Description
2-Methyl-5-vinylthiophene is a substituted thiophene derivative featuring a methyl group at the 2-position and a vinyl group (-CH=CH₂) at the 5-position of the thiophene ring. Thiophenes, aromatic five-membered heterocycles containing sulfur, are pivotal in materials science, pharmaceuticals, and organic electronics due to their conjugated π-system and tunable electronic properties . Vinyl-substituted thiophenes, such as 2-Methyl-5-vinylthiophene, are particularly valued for their polymerizability and role in synthesizing conductive polymers, sensors, and bioactive molecules .
Properties
CAS No. |
62485-03-4 |
|---|---|
Molecular Formula |
C7H8S |
Molecular Weight |
124.21 g/mol |
IUPAC Name |
2-ethenyl-5-methylthiophene |
InChI |
InChI=1S/C7H8S/c1-3-7-5-4-6(2)8-7/h3-5H,1H2,2H3 |
InChI Key |
ZDSXWSYLVMUDHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Ethynyl-5-methylthiophene (C₇H₆S)
- Structure : Ethynyl (-C≡CH) at the 2-position, methyl at the 5-position.
- Key Properties: Molecular mass: 122.185 g/mol . The ethynyl group introduces sp-hybridized carbon, enhancing electron-withdrawing character and enabling click chemistry or Sonogashira coupling .
- Applications : Useful in cross-coupling reactions to build extended π-systems for optoelectronic materials.
- Contrast with 2-Methyl-5-vinylthiophene : The vinyl group in 2-Methyl-5-vinylthiophene allows for addition reactions (e.g., polymerization), whereas the ethynyl group facilitates alkyne-specific reactions .
2-Acetyl-5-methylthiophene (C₇H₈OS)
- Structure : Acetyl (-COCH₃) at the 2-position, methyl at the 5-position.
- Applications : Serves as a precursor in pharmaceuticals (e.g., synthesis of kinase inhibitors) due to the reactive ketone group .
- Contrast : The acetyl group’s electron-withdrawing nature reduces aromaticity compared to the electron-neutral vinyl group in 2-Methyl-5-vinylthiophene, affecting electrophilic substitution reactivity .
2-Chloro-5-methylthiophene (C₅H₅ClS)
- Structure : Chlorine at the 2-position, methyl at the 5-position.
- Key Properties :
- Safety : Classified as hazardous; requires ventilation and protective gear during handling .
- Contrast : The chloro substituent enables nucleophilic displacement reactions, unlike the vinyl group, which undergoes addition or polymerization .
2,2'-Bithiophene-5-methyl-5'-phenyl (C₁₅H₁₂S₂)
2-Ethyl-5-methylbenzo[b]thiophene (C₁₁H₁₂S)
- Structure : Benzene-fused thiophene (benzo[b]thiophene) with ethyl and methyl groups.
- Key Properties :
- Applications: Potential in medicinal chemistry (e.g., enzyme inhibition) .
- Contrast: The fused aromatic system alters electronic properties, offering higher stability but reduced reactivity compared to non-fused thiophenes .
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 2-acetylthiophene reacts with ethylene glycol under acidic conditions to form a protected intermediate, followed by hydrolysis and dehydration. For example, p-toluenesulfonic acid (p-TsOH) in toluene with a Dean-Stark trap achieves a 40% yield. Key parameters include:
-
Temperature : 80–120°C for 4–7 hours.
-
Catalyst loading : 1–5 mol% p-TsOH.
-
Solvent : Toluene or xylene for azeotropic water removal.
Table 1: Acid-Catalyzed Dehydration Performance
The moderate yields are attributed to side reactions, such as polymerization of the vinyl group or incomplete dehydration.
Wittig Olefination of 2-Methyl-5-formylthiophene
The Wittig reaction introduces vinyl groups via phosphorus ylides, offering precise control over double-bond geometry. This method is adapted from pyridine-based syntheses, using 2-methyl-5-formylthiophene as the substrate.
Mechanism and Procedure
Methyltriphenylphosphonium bromide reacts with a strong base (e.g., potassium tert-butoxide) to generate the ylide, which subsequently attacks the aldehyde:
Conditions :
Limitations
-
Steric hindrance : The methyl group at the 2-position reduces ylide accessibility.
-
Byproducts : Triphenylphosphine oxide complicates purification.
Catalytic Dehydrogenation of 2-Methyl-5-ethylthiophene
Vapor-phase dehydrogenation of 2-methyl-5-ethylthiophene over metal oxide catalysts is an industrial-scale method, analogous to pyridine derivative syntheses.
Process Details
-
Catalysts : CeO₂, WO₃, or SiO₂-supported transition metals (e.g., Fe, Co).
-
Conditions : 500–800°C under inert gas (N₂ or CO₂).
Table 2: Dehydrogenation Catalysts and Efficiency
Challenges
-
High-energy input : Elevated temperatures promote coke formation.
-
Product separation : Requires vacuum distillation due to similar boiling points of starting material and product.
Transition Metal-Catalyzed Cross-Coupling Reactions
Recent advances in cross-coupling chemistry enable modular synthesis. The Kumada–Tamao–Corriu reaction, for instance, couples thienylmagnesium halides with vinyl electrophiles.
Rhodium–Aluminum Bimetallic Catalysis
A Rh–Al catalyst facilitates coupling between 5-bromo-2-methylthiophene and vinylmagnesium bromide:
Conditions :
Advantages
-
Functional group tolerance : Compatible with esters, nitriles, and halogens.
-
Stereocontrol : Retains configuration of the vinyl group.
Comparative Analysis of Methodologies
Table 3: Method Comparison for 2-Methyl-5-vinylthiophene Synthesis
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